![molecular formula C25H23NO2S B11387488 N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-2,2-diphenylacetamide](/img/structure/B11387488.png)
N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(FURAN-2-YL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-2,2-DIPHENYLACETAMIDE: is a complex organic compound that features a combination of furan, thiophene, and diphenylacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(FURAN-2-YL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-2,2-DIPHENYLACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.
Formation of 3-Methylthiophen-2-ylmethylamine: This involves the reaction of 3-methylthiophene-2-carboxaldehyde with an amine, also under reductive amination conditions.
Coupling Reaction: The final step involves coupling the two amines with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine to form the desired acetamide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan and thiophene rings can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced using hydrogenation or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, halogens (Cl2, Br2).
Major Products Formed:
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry: : This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology: : It may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays.
Industry: : It can be used in the production of advanced materials, such as conductive polymers or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-[(FURAN-2-YL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-2,2-DIPHENYLACETAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiophene rings can participate in π-π stacking interactions, while the diphenylacetamide moiety can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
- N-[(FURAN-2-YL)METHYL]-N-[(2-THIENYL)METHYL]-2,2-DIPHENYLACETAMIDE
- N-[(FURAN-2-YL)METHYL]-N-[(3-THIENYL)METHYL]-2,2-DIPHENYLACETAMIDE
- N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLTHIOPHEN-2-YL)METHYL]-2,2-DIPHENYLACETAMIDE
Uniqueness: The presence of both furan and thiophene rings in N-[(FURAN-2-YL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-2,2-DIPHENYLACETAMIDE provides a unique combination of electronic properties, making it distinct from other similar compounds. This dual heterocyclic structure can enhance its binding affinity and specificity towards certain molecular targets, potentially leading to more effective applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C25H23NO2S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C25H23NO2S/c1-19-14-16-29-23(19)18-26(17-22-13-8-15-28-22)25(27)24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-16,24H,17-18H2,1H3 |
InChI Key |
ILLBNHFUOXRVTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11387407.png)
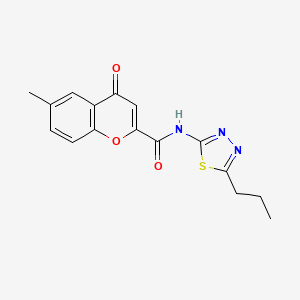
![5-(Ethylsulfonyl)-2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazole](/img/structure/B11387417.png)
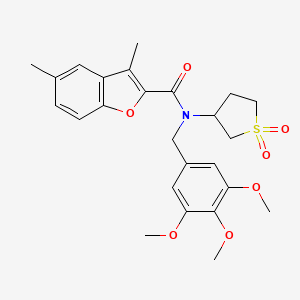
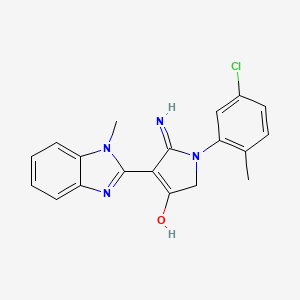
![N-(2-fluorophenyl)-6-(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11387442.png)
![1-(3-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11387446.png)
![2-ethoxy-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11387450.png)
![3-(2,4-dimethoxyphenyl)-5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole](/img/structure/B11387451.png)
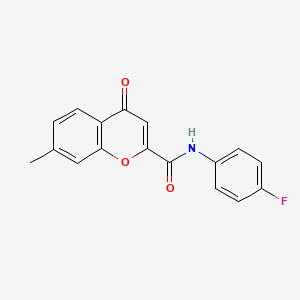
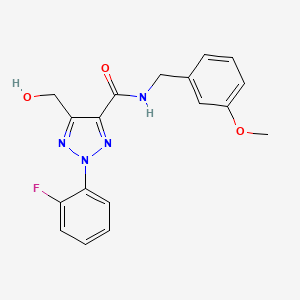
![4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11387469.png)
![3-benzyl-7-ethyl-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11387472.png)

